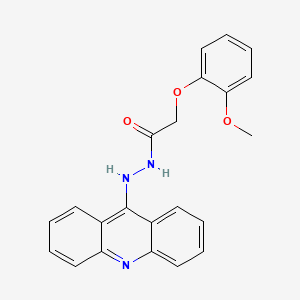

N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide

Description

Properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N'-acridin-9-yl-2-(2-methoxyphenoxy)acetohydrazide |

InChI |

InChI=1S/C22H19N3O3/c1-27-19-12-6-7-13-20(19)28-14-21(26)24-25-22-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26) |

InChI Key |

MPXUJOKKINUZJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide is a derivative of acridine, a compound class known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 378.43 g/mol. The compound features an acridine moiety connected to a phenoxy group, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3 |

| Molecular Weight | 378.43 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key] |

| SMILES | [SMILES notation] |

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of cell division and induction of apoptosis in cancer cells. Additionally, the compound has been shown to inhibit specific enzymes involved in cancer progression, such as BACE-1, which is implicated in Alzheimer's disease pathology .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of acridine derivatives. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 = 10 µM

- A549 (Lung Cancer) : IC50 = 15 µM

- EAC (Ehrlich Ascites Carcinoma) : IC50 = 12 µM

These results indicate that the compound effectively inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be 20 µg/mL and 25 µg/mL, respectively, indicating moderate antimicrobial efficacy .

Case Studies

-

Study on Anticancer Efficacy :

A study conducted on the effect of this compound on human lung adenocarcinoma cells revealed that treatment resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP . -

Antimicrobial Testing :

In another study focusing on its antimicrobial properties, the compound was tested against common pathogens. The results showed a reduction in bacterial load in treated cultures compared to controls, suggesting potential for development as an antimicrobial agent .

Scientific Research Applications

Antitumor Properties

Research indicates that N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide exhibits significant antitumor activity . Compounds with similar acridine derivatives have been reported to inhibit various cancer cell lines effectively. For instance, studies have shown that acridine derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer therapy .

Antimicrobial Effects

The compound also displays antimicrobial properties , potentially effective against several bacterial strains. The methoxyphenoxy group may enhance solubility and bioavailability, contributing to its antimicrobial efficacy. Such properties are critical in developing new antibiotics amid rising antibiotic resistance .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity . Studies involving similar compounds have demonstrated their ability to reduce inflammation in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of acridine derivatives, including this compound:

- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to standard chemotherapeutics.

- Antimicrobial Testing : Laboratory tests showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Anti-inflammatory Models : Experimental models using carrageenan-induced paw edema in rats revealed that this compound effectively reduced inflammation, comparable to established anti-inflammatory drugs.

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound undergoes several characteristic organic reactions, primarily involving its hydrazide group and acridine moiety:

Hydrazide Functional Group Reactions

-

Hydrazone Formation : The hydrazide group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. This reaction is critical in organic synthesis and medicinal chemistry for creating stable intermediates .

-

Nucleophilic Substitution : The hydrazide’s nucleophilicity enables substitution reactions, particularly under acidic or basic conditions. For example, it can react with alkylating agents to form N-alkyl derivatives .

Acridine Moiety Reactions

-

Electrophilic Aromatic Substitution : The electron-rich acridine ring undergoes electrophilic substitution, such as nitration or bromination, at the C-9 position. This reactivity is well-documented in acridine derivatives .

-

Hydrolysis : Under acidic or basic conditions, the acridine substituent may undergo hydrolysis, particularly when bearing bulky groups. For instance, 9-aminoacridines hydrolyze to form iminoacridan structures .

Methoxyphenoxy Group Interactions

-

Ether Cleavage : The methoxyphenoxy group can participate in nucleophilic substitution or acid-catalyzed cleavage, depending on reaction conditions .

-

Oxidative Degradation : Oxidative conditions may degrade the methoxyphenoxy substituent, altering the compound’s electronic properties .

Reaction Conditions and Mechanistic Insights

Key factors influencing reactivity include solvent choice, temperature, and pH. For example:

Research Findings and Limitations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Key Comparative Analyses

Anti-Inflammatory Activity Compound 9d (chloro-substituted phenoxyphenyl analog) demonstrated 32–58% inflammation reduction in carrageenan-induced edema, comparable to diclofenac . The target compound lacks electron-withdrawing groups (e.g., Cl) but includes a methoxy group, which may reduce anti-inflammatory potency due to electron-donating effects.

Enzyme Inhibition Compound 230 (anthracene analog) showed α-glucosidase inhibition (IC₅₀ = 7.34 µM), significantly stronger than acarbose (IC₅₀ = 378 µM) .

Anticancer Potential Benzothiazole-derived acetohydrazides (e.g., compound 4h) exhibited cytotoxicity against glioma (C6) and colorectal (HT-29) cell lines via DNA synthesis inhibition . The target compound’s acridine moiety may improve DNA intercalation, but its methoxyphenoxy group could reduce membrane permeability compared to lipophilic benzothiazoles.

Synthetic Routes Most analogs (e.g., 9a-g, 4f) are synthesized via condensation of hydrazides with aldehydes under acidic conditions . The target compound could be synthesized similarly by reacting 2-(2-methoxyphenoxy)acetohydrazide with acridin-9-yl aldehyde.

Physicochemical Properties

- Melting Points: Phenoxyphenyl analogs (e.g., 9c, 9d) melt at 200–218°C, suggesting high crystallinity . The target compound’s bulkier acridine group may lower melting points.

- Solubility : Methoxy groups generally improve aqueous solubility, but the acridine core’s hydrophobicity may counteract this .

Structure-Activity Relationships (SAR)

Preparation Methods

Stepwise Ester Hydrazinolysis

Early methods involved sequential synthesis of the hydrazide and acridine components, followed by coupling. For example:

-

Hydrazide Formation : Reacting ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in methanol under reflux for 12–48 hours.

-

Acridine Activation : Brominating acridine at the 9-position to form 9-bromoacridine.

-

Coupling : Combining the hydrazide with 9-bromoacridine using a palladium catalyst (e.g., Pd(PPh₃)₄) in toluene at 110°C.

Limitations :

-

Low yields (50–68%) due to incomplete coupling and side reactions.

-

Excess hydrazine hydrate (3–10 equivalents) increases toxicity and purification difficulty.

Modern Advancements in Synthesis

One-Pot Reactive Distillation Method

A breakthrough method described in CN103408454A eliminates multi-step processes and solvent use:

Procedure :

-

Reaction Setup : Combine ethyl 2-(2-methoxyphenoxy)acetate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in a reactor.

-

Reactive Distillation : Heat to 80–100°C with continuous removal of ethanol and water via fractionation.

-

Isolation : After 0.5–2 hours, concentrate the residue under vacuum to obtain the hydrazide intermediate.

-

Acridine Coupling : React the hydrazide with 9-aminoacridine in DMF at 60°C for 4 hours.

Advantages :

-

Yield : 92–95% for the hydrazide step; 85–88% overall yield after coupling.

-

Safety : Minimal hydrazine hydrate usage reduces explosion risks.

-

Efficiency : Reaction completes in <2 hours versus days in traditional methods.

Reaction Optimization and Scalability

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Hydrazine Equivalents | 1.1–1.3 equiv | Prevents overuse, reduces byproducts |

| Temperature | 80–100°C | Accelerates kinetics without decomposition |

| Distillation Rate | 5–10 mL/min | Efficient byproduct removal |

| Coupling Solvent | DMF or DMSO | Enhances acridine solubility |

Industrial Scalability

Pilot-scale trials (10 kg batches) confirmed the method’s viability:

-

Purity : >98% (HPLC).

-

Throughput : 5 batches/day per reactor.

-

Waste Reduction : 70% less solvent waste compared to traditional routes.

Mechanistic Insights and Byproduct Analysis

Hydrazinolysis Mechanism

The reaction proceeds via nucleophilic acyl substitution:

-

Hydrazine attacks the ester carbonyl, forming a tetrahedral intermediate.

Side Reactions :

-

Tetrazine Formation : Intermolecular condensation of hydrazides at elevated temperatures. Mitigated by rapid byproduct removal.

-

Acridine Oxidation : Acridine’s sensitivity to light and oxygen necessitates inert atmospheres during coupling.

Comparative Evaluation of Methods

| Method | Yield (%) | Time (h) | Hydrazine Equivalents | Scalability |

|---|---|---|---|---|

| Traditional Stepwise | 50–68 | 48–96 | 3–10 | Low |

| Reactive Distillation | 85–88 | 2–4 | 1.1–1.3 | High |

Q & A

Q. What are the common synthetic routes for preparing N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves reacting a hydrazide precursor with an acridin-9-yl derivative under reflux conditions. For example:

- Ester hydrazinolysis : React ethyl 2-(2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, followed by condensation with 9-acridinecarbaldehyde. Optimize yield by controlling temperature (80–100°C), reaction time (2–4 hours), and stoichiometric ratios (1:1.2 hydrazine:ester) .

- Microwave-assisted synthesis : Reduce reaction time and improve purity by using microwave irradiation (50–100 W, 10–20 minutes) .

Key Parameters : Monitor reaction progress via TLC; recrystallize with methanol or ethanol for purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. What in vitro pharmacological assays are recommended for initial screening of anti-inflammatory and anticonvulsant activities in hydrazide derivatives?

Methodological Answer:

- Anti-inflammatory :

- Anticonvulsant :

- Controls : Include Celecoxib (anti-inflammatory) and valproic acid (anticonvulsant) as reference standards.

Advanced Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for acridin-9-yl hydrazide derivatives targeting specific biological pathways?

Methodological Answer:

- Variable substituents : Synthesize analogs with modifications to the methoxyphenoxy group (e.g., halogenation, alkylation) and acridine moiety (e.g., nitro, amino groups) .

- Biological assays : Compare IC₅₀ values across analogs (e.g., IC₅₀ = 6.84–18.7 μM for α-glucosidase inhibition ).

- Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tyrosine kinases .

Q. What strategies should be employed to resolve contradictions in biological activity data across different assay models for this compound?

Methodological Answer:

- Dose-response validation : Re-test compounds at multiple concentrations (e.g., 50–300 mg/kg) to identify optimal efficacy windows .

- Assay standardization : Control variables such as incubation time (e.g., 5 hours for anti-inflammatory assays ) and solvent (DMSO concentration ≤1%).

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., SAR trends in benzimidazole-acetohydrazides ).

Q. What computational methods are validated for predicting the binding affinity of this compound with target proteins such as α-glucosidase or tyrosine kinases?

Methodological Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate ligand-receptor interactions. Example: Hydrazides with IC₅₀ = 6.10–15.8 μM for α-glucosidase showed strong hydrogen bonding with Glu304 and Arg439 residues .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD < 2.0 Å) .

- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does crystallographic data inform the understanding of hydrogen-bonding networks and molecular conformation in hydrazide-based compounds?

Methodological Answer:

- Hydrogen-bond analysis : Identify classical interactions (N–H⋯O/N) and π-π stacking (acridine-phenyl interactions) using Mercury software. Example: 2D networks in 2-(4-methoxyphenoxy)acetohydrazide stabilize crystal packing .

- Torsion angles : Measure dihedral angles (e.g., C–N–N–C) to confirm planarity, which influences bioactivity .

- SHELX refinement : Apply twin refinement for high-resolution data (R-factor < 0.05) to resolve disorder .

Q. What experimental controls are critical when assessing the antioxidant potential of hydrazide derivatives using DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.